![molecular formula C17H10OS B15307410 12H-Benzo[b]thioxanthen-12-one](/img/structure/B15307410.png)
12H-Benzo[b]thioxanthen-12-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12H-Benzo[b]thioxanthen-12-one is a heterocyclic compound that belongs to the family of thioxanthenes It is characterized by a tricyclic structure consisting of two benzene rings fused to a central thioxanthene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12H-Benzo[b]thioxanthen-12-one typically involves cyclization reactions. One common method is the gold(I)-catalyzed aromaticity-driven double 6-endo cascade cyclization. This method uses 1,3-diphenylprop-2-yn-1-one substrates and involves a Michael addition followed by cyclization and aromatization . Another approach involves the condensation of 5-chloro-2-iodobenzoic acid with 2-naphthylthiol, followed by ring closure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of eco-friendly reagents and conditions to ensure high yields and purity. Methods such as the Jones reagent and K2CO3 promoted tandem reactions are also explored for efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 12H-Benzo[b]thioxanthen-12-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions:
Oxidation: Jones reagent is commonly used for oxidation reactions involving this compound.
Reduction: Standard reducing agents such as sodium borohydride can be employed.
Substitution: Halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted thioxanthenes, which can exhibit different chemical and physical properties depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
12H-Benzo[b]thioxanthen-12-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Wirkmechanismus
The mechanism of action of 12H-Benzo[b]thioxanthen-12-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the derivatives of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
- 12H-Benzo[a]xanthen-12-one
- Benzo[a]acridin-12(7H)-one
- Azaxanthones
Comparison: 12H-Benzo[b]thioxanthen-12-one is unique due to its sulfur-containing thioxanthene ring, which imparts distinct chemical properties compared to its oxygen-containing counterparts like xanthones and azaxanthones. This uniqueness makes it valuable for specific applications where sulfur’s presence can enhance the compound’s reactivity or biological activity .
Eigenschaften
Molekularformel |
C17H10OS |
|---|---|
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
benzo[b]thioxanthen-12-one |
InChI |
InChI=1S/C17H10OS/c18-17-13-7-3-4-8-15(13)19-16-10-12-6-2-1-5-11(12)9-14(16)17/h1-10H |
InChI-Schlüssel |
HWRDHOQOYKQNMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)
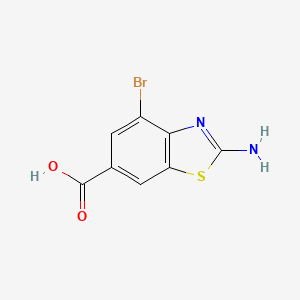
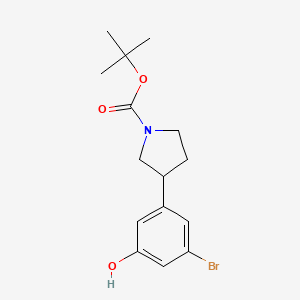
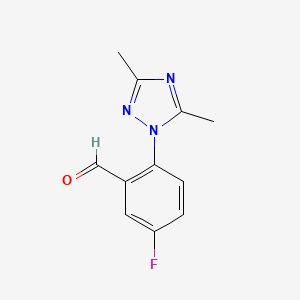
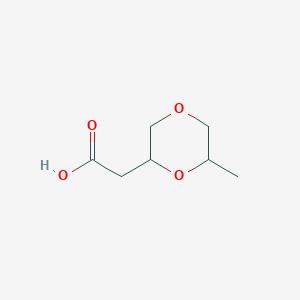
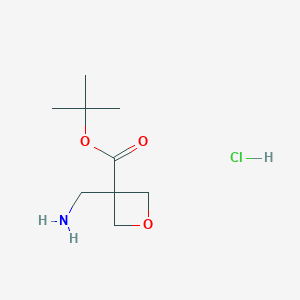
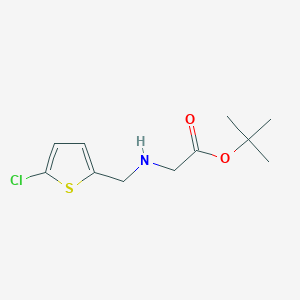
![(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid](/img/structure/B15307359.png)
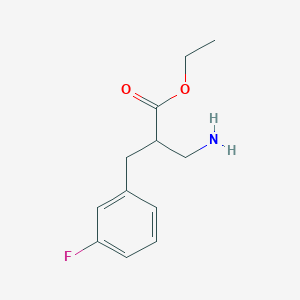
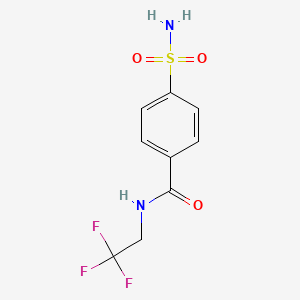
![8,8-Difluoro-4-azaspiro[2.5]octane hydrochloride](/img/structure/B15307376.png)
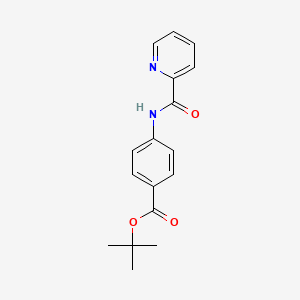

![3-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B15307403.png)
